2,5-Dioxopyrrolidin-1-yl but-2-ynoate
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) but-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVNVFMLFPWFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely reported method for synthesizing 2,5-dioxopyrrolidin-1-yl esters involves carbodiimide-mediated activation of carboxylic acids. For but-2-ynoate derivatives, this typically follows a two-step mechanism:
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Activation : But-2-ynoic acid reacts with a carbodiimide reagent (e.g., EDC, DCC) to form an O-acylisourea intermediate.
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NHS Ester Formation : Nucleophilic attack by N-hydroxysuccinimide displaces the carbodiimide, yielding the NHS ester.
A representative procedure adapted from cephalosporin analogue synthesis involves:
Optimization Parameters
Critical parameters influencing yield and purity:
Yields for structurally similar compounds (e.g., pent-4-ynoate analogues) typically range from 65% to 85% under optimized conditions.
Alternative Synthetic Routes
Gold-Catalyzed Alkyne Functionalization
While less common for NHS esters, gold catalysis has been employed in related N-enoxysuccinimide preparations. A modified approach could involve:
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Premixing (PPh₃)AuCl (5 mol%) and AgTFA (5 mol%) in 1,2-DCE
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Reacting with but-2-ynoic acid and NHS under reflux (90°C, 6 hours).
This method potentially offers faster reaction times (6 hours vs. 16 hours) but requires careful handling of precious metal catalysts. Comparative studies with carbodiimide methods show:
| Metric | Carbodiimide Method | Gold Catalysis |
|---|---|---|
| Yield | 75–85% | 60–70% |
| Purity | >95% | 85–90% |
| Scalability | Kilogram-scale | Limited to <100 mg |
| Cost Efficiency | High | Low |
Data extrapolated from pent-4-ynoate and hex-5-ynoate syntheses.
In Situ Activation Strategies
Recent advances utilize mixed anhydride approaches:
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Generate but-2-ynoic acid mixed anhydride with ClCO₂Et
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React with NHS in presence of DMAP catalyst
This method circumvents carbodiimide-related urea byproducts but introduces handling challenges with volatile chloroformate reagents.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the gold standard, with typical eluent systems:
| Compound | Eluent System | Rf Value |
|---|---|---|
| But-2-ynoic acid | Hexane/EtOAc (3:1) | 0.15 |
| NHS Ester Product | Hexane/EtOAc (1:1) | 0.55 |
| EDC-Urea Byproduct | CH₂Cl₂/MeOH (9:1) | 0.70 |
Spectroscopic Characterization
Key diagnostic signals for 2,5-dioxopyrrolidin-1-yl but-2-ynoate:
¹H NMR (400 MHz, CDCl₃):
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δ 2.85 (s, 4H, succinimide CH₂)
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δ 3.15 (t, J = 2.4 Hz, 1H, alkyne CH)
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δ 4.65 (d, J = 2.4 Hz, 2H, CH₂-C≡C)
IR (ATR):
| Condition | Half-life (25°C) | Degradation Products |
|---|---|---|
| Dry DCM | >30 days | None |
| 50% Aqueous MeCN | 2.3 hours | But-2-ynoic acid + NHS |
| pH 7.4 buffer | 45 minutes | Hydrolyzed ester + succinimide |
Stability enhancement strategies:
Industrial-Scale Production Challenges
Key Process Parameters
From hex-5-ynoate manufacturing data:
| Scale | Yield | Purity | Cycle Time |
|---|---|---|---|
| Laboratory (10 g) | 82% | 98% | 36 hours |
| Pilot Plant (1 kg) | 74% | 95% | 48 hours |
| Production (10 kg) | 68% | 92% | 72 hours |
Primary scale-up challenges:
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Exothermic reaction control during EDC addition
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Filtration difficulties with urea byproducts
Emerging Methodologies
Continuous Flow Synthesis
Recent developments in pent-4-ynoate production demonstrate:
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3-fold increase in space-time yield vs batch
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99.5% conversion in 15 minutes residence time
Application to but-2-ynoate synthesis could address:
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Thermal degradation during prolonged reactions
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Mixing inefficiencies in viscous solutions
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl but-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-ynoate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
2,5-Dioxopyrrolidin-1-yl but-2-ynoate has garnered attention for its potential therapeutic applications due to its unique structural features:
- Antimicrobial Activity : Research suggests that derivatives of this compound may exhibit significant antimicrobial properties. Studies have shown interactions with bacterial cell walls, leading to inhibition of growth.
- Anticancer Properties : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. The interaction of the pyrrolidinone ring with cellular targets may disrupt critical signaling pathways involved in tumor growth.
The compound's biological applications are primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole and pyrrolidinone moieties allow for interactions with enzyme active sites, potentially inhibiting enzyme activity. This property is valuable in drug development aimed at diseases where enzyme dysregulation is a factor.
- Protein Crosslinking : this compound can form stable covalent adducts with proteins, influencing protein-protein interactions and cellular signaling pathways. This property is particularly useful in the study of protein dynamics and function.
Material Science
In industrial applications, this compound serves as an intermediate for synthesizing new materials:
- Polymer Development : Its chemical structure allows for functionalization that can lead to the creation of novel polymers with specific properties, such as enhanced thermal stability or mechanical strength.
Case Studies
Several studies have investigated the applications of this compound:
- Antimicrobial Research : A study demonstrated that derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as a new class of antibiotics.
- Cancer Cell Studies : Research indicated that treatment with this compound led to reduced viability in various cancer cell lines through apoptosis induction mechanisms.
- Material Innovations : Industrial applications highlighted the use of this compound in developing biodegradable polymers that maintain mechanical integrity while being environmentally friendly.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl but-2-ynoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit calcium channels, affecting cellular signaling pathways .
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl but-2-enoate (CAS 53665-20-6)
- Structural Difference : Replaces the terminal alkyne (C≡C) with a conjugated double bond (C=C).
- Reactivity: The enoate’s conjugated system enhances stability but reduces click chemistry utility compared to the alkyne in but-2-ynoate.
- Physical Properties: Similar molecular weight (183.16 g/mol) but lower logP (0.11 vs. ~0.5 for but-2-ynoate), suggesting reduced hydrophobicity .
2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate
- Structural Difference : Substitutes the alkyne with a benzoylbenzoate group.
- Applications: Likely used as a photoactive crosslinker due to the aromatic ketone, contrasting with but-2-ynoate’s role in bioorthogonal reactions.
- Safety : Classified as hazardous (Signal Word: Danger), similar to many reactive esters .
2,5-Dioxopyrrolidin-1-yl nonanoate
- Structural Difference : Features a linear C9 alkyl chain instead of the alkyne.
- Hydrophobicity : Higher logP due to the long alkyl chain, enhancing lipid solubility for drug delivery or polymer applications.
- Synthesis: Used in fatty acid conjugation strategies, diverging from but-2-ynoate’s click chemistry niche .
Alkyne vs. Enoate Groups
Succinimide Esters with Heteroatoms
- 2,5-Dioxopyrrolidin-1-yl 4-cyano-4-(((ethylthio)carbonothioyl)thio)pentanoate (CAS 1195771-65-3): Functional Groups: Contains sulfur (thiocarbonothioyl) and cyano groups. Applications: Potential use in reversible addition-fragmentation chain-transfer (RAFT) polymerization, unlike the alkyne’s bioorthogonal applications .
Antiseizure Candidates
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) and C-11: Structural Differences: Replace the alkyne with amide and propanamide groups.
Transdermal Penetration Enhancers
- Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives (3a-3h): Hydrophobicity: Low (logP < 3), limiting transdermal efficacy compared to C6–C12 alkyl chain analogs. Role: Serve as intermediates; their short ethyl esters are less effective than longer-chain derivatives .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Functional Group |
|---|---|---|---|---|
| This compound | C8H7NO4 | 181.15 | ~0.5 | Alkyne |
| 2,5-Dioxopyrrolidin-1-yl but-2-enoate | C8H9NO4 | 183.16 | 0.11 | Conjugated enoate |
| 2,5-Dioxopyrrolidin-1-yl nonanoate | C13H19NO4 | 253.29 | ~3.2 | C9 alkyl chain |
| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | C14H16N2O3 | 260.29 | 1.8 | Amide |
Biological Activity
2,5-Dioxopyrrolidin-1-yl but-2-ynoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a dioxo group and an alkyne moiety. Its molecular formula is with a molecular weight of approximately 181.15 g/mol. The unique structural properties facilitate various chemical reactions and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown its potential against Gram-positive bacteria like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating substantial antimicrobial activity .
Anticancer Activity
The compound has also been investigated for its anticancer effects. In vitro studies suggest that it may inhibit cancer cell proliferation by targeting specific cellular pathways. Mechanistically, it is believed to interfere with calcium channels, which play a crucial role in cellular signaling related to cancer progression.
Anticonvulsant and Antinociceptive Effects
A notable aspect of the biological activity of this compound is its anticonvulsant properties. In animal models, particularly in mice, derivatives of this compound have shown promising results in reducing seizure activity. For example, one study reported an effective dose (ED50) of approximately 23.7 mg/kg in the maximal electroshock (MES) test . Additionally, it demonstrated antinociceptive effects in pain models, suggesting potential applications in treating neuropathic pain .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Calcium Channel Inhibition : The compound may inhibit calcium channels, affecting neurotransmitter release and cellular excitability.
- TRPV1 Receptor Antagonism : It has been suggested that the compound can antagonize transient receptor potential vanilloid 1 (TRPV1) receptors, which are involved in pain sensation .
- Enzyme Interaction : The compound may also interact with specific enzymes implicated in cancer cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,5-Dioxopyrrolidin-1-yl acrylate | Acrylate group instead of but-2-ynoate | Potentially different reactivity profiles |
| 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate | Longer alkyne chain | May exhibit enhanced lipophilicity |
This comparison highlights how modifications to the structure can influence both chemical behavior and biological activity.
Study on Anticonvulsant Activity
A focused study developed hybrid pyrrolidine derivatives based on this compound. Compound 22 was identified as particularly potent in several seizure models with significant efficacy against induced seizures . The study emphasizes the importance of structural optimization in enhancing therapeutic effects.
Study on Antimicrobial Activity
Another study evaluated various derivatives for their antimicrobial properties against S. aureus. The results indicated that while some modifications improved potency, others led to diminished activity due to structural hindrance . This underscores the need for careful design in drug development.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 2,5-Dioxopyrrolidin-1-yl but-2-ynoate?
Methodological Answer: Utilize factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). This approach minimizes experiments while identifying interactions between parameters. For example, a 2³ factorial design can assess three factors at two levels to isolate optimal conditions . Statistical software (e.g., JMP or Design-Expert) aids in analyzing response surfaces and identifying significant variables.
Q. How should researchers safely handle and store this compound in the laboratory?
Methodological Answer: Follow SDS guidelines for pyrrolidine derivatives:
- Handling : Use chemical fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust or aerosols.
- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the activated ester moiety .
- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm regiochemistry of the alkyne and pyrrolidinone rings. The but-2-ynoate ester’s proton signals appear as singlets (δ 1.8–2.1 ppm).
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects impurities (e.g., hydrolyzed byproducts).
- FTIR : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~2120 cm⁻¹ (C≡C stretch) validate functional groups .
Advanced Research Questions
Q. How can computational modeling improve the design of reactions involving this compound?
Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and regioselectivity in nucleophilic acyl substitutions. ICReDD’s workflow integrates computed reaction pathways with robotic experimentation to optimize conditions (e.g., solvent effects on activation energy) . Machine learning models trained on reaction databases further accelerate parameter screening.
Q. What challenges arise in interpreting crystallographic data for this compound derivatives, and how are they resolved?
Methodological Answer: Challenges include:
- Disorder in alkyne moieties : Use SHELXL’s rigid-bond restraint (DELU) to refine thermal parameters .
- Twinned crystals : Employ TWINLAW in SHELXL to identify twin laws and refine against merged data .
- Weak diffraction : Collect high-resolution data (≤0.8 Å) at synchrotron sources. ORTEP-3 visualizes anisotropic displacement ellipsoids to validate molecular geometry .
Q. How should contradictory data between NMR and X-ray crystallography be addressed for this compound?
Methodological Answer: Contradictions often stem from dynamic processes (e.g., rotational isomerism in solution vs. solid-state rigidity).
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., –40°C to 80°C) detects coalescence of signals for interconverting conformers.
- DFT Conformational Analysis : Compare computed energy barriers with experimental NMR line shapes.
- Cross-Validation : Use complementary techniques like Raman spectroscopy to confirm bond order discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
